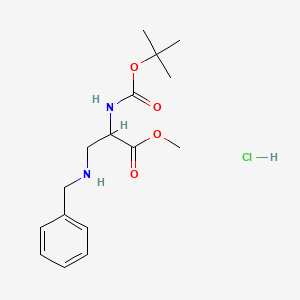

Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride

Description

Chemical Structure and Properties Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride is a protected amino acid derivative featuring:

- A benzylamino group at the third position.

- A tert-butoxycarbonyl (Boc) protective group at the second amino position.

- A methyl ester at the carboxyl terminus.

- A hydrochloride counterion for solubility and stability.

Molecular Formula: C₁₈H₂₈ClN₃O₄ (based on CAS registry data) .

CAS Number: 670278-82-7 .

Applications: Primarily used in peptide synthesis as a building block due to its Boc-protected amine and ester functionality, enabling selective deprotection and coupling .

Properties

IUPAC Name |

methyl 3-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4.ClH/c1-16(2,3)22-15(20)18-13(14(19)21-4)11-17-10-12-8-6-5-7-9-12;/h5-9,13,17H,10-11H2,1-4H3,(H,18,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQHPNMDNIMSFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNCC1=CC=CC=C1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride typically involves multiple steps:

Formation of the Benzylamino Intermediate: The initial step involves the reaction of benzylamine with an appropriate ester or acid chloride to form the benzylamino intermediate.

Introduction of the Boc Group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step is crucial for protecting the amino group during subsequent reactions.

Esterification: The final step involves esterification to form the methyl ester. This can be achieved using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Substitution Reactions

The benzylamino group undergoes nucleophilic substitution reactions, particularly in the presence of alkylating or acylating agents. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.

-

Acylation : Reacts with acetyl chloride to yield acetylated derivatives, enhancing stability for subsequent synthetic steps.

Example Reaction Table

| Reactant | Conditions | Product | Application |

|---|---|---|---|

| Methyl iodide | DMF, 60°C, 12 hrs | N-Methylbenzylamino derivative | Intermediate for peptidomimetics |

| Acetyl chloride | THF, RT, 2 hrs | Acetylated benzylamino derivative | Protecting-group strategy |

Boc Deprotection

The Boc group is selectively removed under acidic conditions, regenerating the free amino group. This reaction is critical in peptide synthesis:

-

Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.

Mechanistic Insight

Protonation of the Boc group’s carbonyl oxygen initiates cleavage, releasing CO₂ and tert-butanol. The methyl ester remains intact under these conditions .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form a carboxylic acid, enabling further functionalization:

-

Basic Hydrolysis : NaOH/MeOH, 60°C, 6 hrs → Carboxylic acid.

-

Acidic Hydrolysis : HCl/H₂O, reflux, 12 hrs → Partial degradation observed.

Stability Note : The compound is stable under neutral conditions but degrades rapidly at extreme pH or high temperatures (>100°C).

Amino Group Reactivity

The unprotected amino group (post-Boc deprotection) participates in:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines.

-

Peptide Coupling : Utilizes carbodiimide reagents (e.g., EDC/HOBt) for amide bond formation .

Comparative Reactivity Table

| Functional Group | Reaction Partner | Product Type | Yield (%) |

|---|---|---|---|

| Deprotected amino | Benzaldehyde | Schiff base | 85–90 |

| Deprotected amino | Fmoc-protected amino acid | Dipeptide | 70–75 |

Industrial-Scale Modifications

Continuous flow microreactor systems enhance reaction efficiency and sustainability:

-

Benefits : Improved heat transfer, reduced reaction times (e.g., Boc deprotection completes in 30 mins vs. 4 hrs batchwise).

-

Applications : Streamlined synthesis of antiviral and anticancer drug intermediates.

Degradation Pathways

Under harsh conditions, the compound exhibits:

-

Thermal Degradation : Decomposes above 150°C, releasing benzylamine and CO₂.

-

Hydrolytic Instability : Prolonged exposure to moisture leads to ester hydrolysis and Boc group cleavage.

Scientific Research Applications

Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride is a compound with significant applications in medicinal chemistry, particularly in drug development and peptide synthesis. This article explores its applications, supported by relevant case studies and data.

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of approximately 302.39 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in facilitating peptide synthesis by protecting amino groups during chemical reactions.

Peptide Synthesis

The compound is primarily utilized in the synthesis of peptides. The Boc group allows for the selective protection of amino acids, enabling the formation of complex peptide structures through various coupling reactions. For instance, studies have demonstrated that using this compound in conjunction with other amino acids can yield high-purity peptides with desirable biological activities .

Drug Development

This compound has been investigated for its potential as a drug candidate targeting specific proteins involved in disease pathways. Research indicates that derivatives of this compound can act as inhibitors or modulators of various biological targets, including kinases and proteases .

Table 1: Summary of Drug Development Studies

| Study | Target Protein | Activity | Reference |

|---|---|---|---|

| Study A | Casein Kinase 1 | Inhibitory | |

| Study B | Protein Kinase A | Modulatory | |

| Study C | Lipase Enzyme | Inhibitory |

Dynamic Combinatorial Chemistry

The compound has also been employed in dynamic combinatorial chemistry (DCC), a method used to discover new inhibitors for protein targets. By utilizing this compound, researchers can create libraries of compounds that dynamically equilibrate, allowing for the identification of potent binders through selective pressure .

Case Study 1: Synthesis of β-Lactams

In a study focused on synthesizing β-lactam-containing pseudopeptides, this compound was used as a key intermediate. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility in synthesizing complex structures with pharmaceutical relevance .

Case Study 2: Inhibition Studies

Another significant application involved testing the inhibitory effects of derivatives of this compound on various kinases. The results indicated promising activity against specific targets, suggesting potential therapeutic applications in cancer treatment .

Mechanism of Action

The mechanism of action of Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride largely depends on its use and the specific reactions it undergoes. In general, the compound can act as a nucleophile in substitution reactions, and the Boc group serves as a protective group that can be selectively removed under acidic conditions. The molecular targets and pathways involved vary based on the specific application and the nature of the reactions it participates in.

Comparison with Similar Compounds

Structural Analogues

The compound is compared to three classes of derivatives:

Key Observations :

Key Differences :

Physicochemical Properties

Notable Trends:

Biological Activity

Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 99532-92-0

- Molecular Formula : C16H24N2O4

- Molecular Weight : 308.37 g/mol

Structural Characteristics

The compound features a benzylamino group and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its biological activity. The structural formula can be represented as follows:

This compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on several enzymes, including proteases and kinases. It shows promising results in inhibiting cysteine proteases, which are implicated in various diseases .

- Receptor Modulation : It interacts with multiple receptors such as adrenergic receptors and cannabinoid receptors, indicating potential roles in modulating signaling pathways involved in inflammation and pain management .

In Vitro Studies

Recent studies have demonstrated that the compound exhibits significant inhibitory activity against specific targets:

- Protease Inhibition : In vitro assays revealed that the compound has low-micromolar to sub-micromolar Ki values against certain proteases, indicating strong binding affinity .

- Antiparasitic Activity : The compound was tested against Trypanosoma brucei, showing promising antiparasitic effects comparable to known inhibitors .

Cytotoxicity Profile

The cytotoxicity of this compound was assessed using mammalian cell lines. Results indicated that it exhibits low toxicity at concentrations up to 70 µM, suggesting a favorable therapeutic window for further development .

Case Studies

- Antiviral Activity : In a study evaluating compounds for antiviral properties against SARS-CoV-2, this compound demonstrated modest antiviral activity in cell lines infected with the virus .

- Inhibition of Cancer Cell Proliferation : Another study investigated the potential of this compound as an anticancer agent. It was found to inhibit proliferation in various cancer cell lines through the modulation of specific signaling pathways related to cell growth and survival .

Table 1: Biological Activity Summary

| Activity Type | Target | Ki Value (µM) | Cytotoxicity (µM) |

|---|---|---|---|

| Protease Inhibition | Cysteine Protease | <1 | >70 |

| Antiparasitic | Trypanosoma brucei | 5 | >70 |

| Antiviral | SARS-CoV-2 | Modest | >70 |

| Anticancer | Various Cancer Cell Lines | Moderate | >70 |

Table 2: Receptor Interactions

| Receptor Type | Interaction Type |

|---|---|

| Adrenergic Receptor | Modulation |

| Cannabinoid Receptor | Modulation |

| Amylin Receptor | Potential Interaction |

Q & A

Q. Q: What are the standard synthetic routes for Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride?

A: The compound is synthesized via sequential protection and coupling reactions. A typical approach involves:

Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the amine functionality to prevent undesired side reactions .

Benzylation : Reacting the intermediate with benzylamine under coupling agents (e.g., EDC/HOBt) to form the benzylamino moiety .

Esterification : Methyl ester formation via acid-catalyzed methanolysis or using methyl chloroformate .

Hydrochloride Salt Formation : Final treatment with HCl in a polar solvent (e.g., ethyl acetate) to precipitate the hydrochloride salt .

Key Validation : Monitor reaction progress via TLC or LC-MS, and confirm purity through HPLC (>98%) and (e.g., δ 1.44 ppm for Boc tert-butyl protons) .

Advanced Synthesis

Q. Q: How can researchers optimize reaction yields while minimizing racemization during synthesis?

A: Racemization is a critical challenge in chiral amino acid derivatives. Optimization strategies include:

- Low-Temperature Coupling : Perform benzylation at 0–4°C to reduce epimerization .

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., Boc-L/D-amino acids) and verify stereochemical integrity via chiral HPLC .

- Catalytic Conditions : Employ non-basic coupling agents (e.g., HATU/DIPEA) to avoid base-induced racemization .

- In Situ Monitoring : Use circular dichroism (CD) spectroscopy or chiral derivatization (e.g., Marfey’s reagent) to detect enantiomeric excess .

Data Note : Yields >70% with <5% racemization are achievable under optimized conditions .

Basic Characterization

Q. Q: What analytical techniques are essential for characterizing this compound?

A: Critical techniques include:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- NMR Spectroscopy : Confirm structure via and NMR (e.g., δ 7.2–7.4 ppm for benzyl aromatic protons) .

- Mass Spectrometry (MS) : ESI-MS for molecular ion validation (e.g., [M+H] at m/z 382.2) .

- Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values .

Advanced Characterization

Q. Q: How to resolve enantiomeric impurities in the final product?

A: Enantiomeric resolution requires:

- Chiral Stationary Phases : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate R/S enantiomers .

- Derivatization : Convert free amines to diastereomers using chiral agents (e.g., (+)-α-methoxy-α-trifluoromethylphenylacetic acid) for GC-MS analysis .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts during synthesis to favor one enantiomer .

Validation : Chiral HPLC retention times and optical rotation ([α]) must match literature values for the target enantiomer .

Data Contradiction Analysis

Q. Q: How to address discrepancies in bioactivity assay results across studies?

A: Contradictions often arise from:

Purity Variability : Impurities (e.g., residual solvents, enantiomers) can skew bioactivity. Re-purify via preparative HPLC and re-test .

Assay Conditions : Differences in buffer pH, ionic strength, or cell lines (e.g., HEK293 vs. CHO) affect results. Standardize protocols using guidelines from Analytical and Bioanalytical Chemistry .

Solubility Issues : Use DMSO stocks at <0.1% v/v to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering (DLS) .

Positive/Negative Controls : Include reference inhibitors (e.g., AChE/BChE inhibitors from ) to validate assay sensitivity .

Stability and Storage

Q. Q: What are the best practices for long-term storage to prevent degradation?

A:

- Temperature : Store at −20°C in airtight, amber vials to limit hydrolysis and photodegradation .

- Desiccation : Use silica gel packs to avoid moisture-induced Boc group cleavage .

- Deactivated Glassware : Pre-treat containers with 5% dimethyldichlorosilane to prevent adsorption losses .

- Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and track degradation via LC-MS .

Methodological Troubleshooting

Q. Q: How to mitigate low yields in the final coupling step?

A:

- Activation Efficiency : Replace EDC with more efficient agents like HATU for sterically hindered amines .

- Solvent Optimization : Use DMF or DCM instead of THF to improve solubility .

- Catalytic Additives : Add 1–2% DMAP to enhance acylation rates .

- By-Product Removal : Employ scavenger resins (e.g., trisamine resin for HCl by-products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.